Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl-

Description

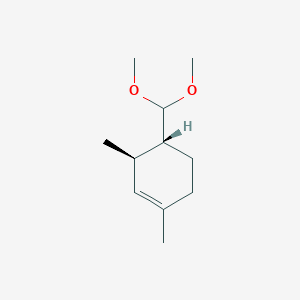

Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- (CAS 7560-65-8) is a substituted cyclohexene derivative with a dimethoxymethyl group at the 4-position and methyl groups at the 1- and 3-positions. Its molecular formula is C₉H₁₆O₂, and it has a molecular weight of 156.22 g/mol . This compound is structurally characterized by a six-membered cyclohexene ring modified with electron-donating methoxy and methyl groups, which influence its reactivity and physical properties. It is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and functional materials .

Properties

CAS No. |

72845-78-4 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

(3R,4R)-4-(dimethoxymethyl)-1,3-dimethylcyclohexene |

InChI |

InChI=1S/C11H20O2/c1-8-5-6-10(9(2)7-8)11(12-3)13-4/h7,9-11H,5-6H2,1-4H3/t9-,10-/m1/s1 |

InChI Key |

OIZNJBIUUHUFAI-NXEZZACHSA-N |

Isomeric SMILES |

C[C@@H]1C=C(CC[C@H]1C(OC)OC)C |

Canonical SMILES |

CC1C=C(CCC1C(OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- can be synthesized through several methods. One common approach involves the alkylation of cyclohexene derivatives with dimethoxymethyl reagents under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkyl halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Scientific Applications of Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl-

Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- is an organic compound with the molecular formula . It is a cyclohexene derivative with dimethoxymethyl and dimethyl groups that has garnered interest in chemistry.

Overview

Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- appears as a stereoisomer, specifically cis-4-dimethoxymethyl-l,3-dimethyl-l-cyclohexene . This compound is characterized by a sweet citrus note similar to pink grapefruit, accompanied by a floral or peony note, making it suitable for imparting a cosmetic, grapefruit-like scent to perfuming compositions .

Synthesis and Production

Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- can be synthesized through the alkylation of cyclohexene derivatives with dimethoxymethyl reagents under acidic or basic conditions, typically requiring a catalyst. Industrial production involves large-scale reactors and continuous flow systems, including distillation and purification steps to ensure high purity.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation: Forms ketones or carboxylic acids using oxidizing agents like hydrogen peroxide and potassium permanganate.

- Reduction: Converts into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Participates in nucleophilic substitution reactions where the dimethoxymethyl group is replaced by other functional groups using reagents like halogens or alkyl halides.

Applications in Scientific Research

Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- has found use in various scientific research applications:

- Chemistry: It is used as an intermediate in synthesizing complex organic molecules.

- Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

- Medicine: Research is ongoing into its potential therapeutic effects and interactions with biological targets.

- Industry: It serves as a precursor in producing polymers, resins, and other industrial chemicals. Additionally, it can modify the odor of consumer products, adding a grapefruit aspect .

Mechanism of Action

The mechanism by which cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethoxymethyl group can undergo hydrolysis, releasing formaldehyde and methanol, which can further react with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and biological context.

Comparison with Similar Compounds

Cyclohexene, 4-(Diethoxymethyl)- (CAS 6314-88-1)

- Molecular Formula : C₁₁H₂₀O₂

- Molecular Weight : 184.27 g/mol

- Structural Differences : The diethoxy variant replaces the methoxy groups in the dimethoxymethyl substituent with ethoxy groups.

- Reactivity : The bulkier ethoxy groups reduce electrophilicity compared to the methoxy groups, affecting reaction rates in nucleophilic substitutions. This compound is less polar, impacting solubility in polar solvents .

4-tert-Butylcyclohexene (CAS 2228-98-0)

- Molecular Formula : C₁₀H₁₈

- Molecular Weight : 138.25 g/mol

- Structural Differences : Features a bulky tert-butyl group at the 4-position instead of the dimethoxymethyl group.

- Applications : The tert-butyl group enhances steric hindrance, making this compound useful in stereoselective catalysis and polymer stabilization .

Dimethylcyclohexene Isomers (1,2-, 1,3-, and 1,4-Dimethylcyclohexene)

- Molecular Formula : C₈H₁₂

- Molecular Weight : 108.18 g/mol

- Structural Differences : Lack the dimethoxymethyl group but share methyl substituents.

- Thermodynamic Stability :

Research Findings and Functional Comparisons

Thermodynamic and Spectroscopic Properties

- Boiling Point and Polarity: The dimethoxymethyl group increases polarity compared to non-oxygenated analogs, leading to higher boiling points (estimated >150°C) and solubility in polar aprotic solvents like DMSO .

- NMR Data : The ¹H NMR spectrum of 4-(dimethoxymethyl)-1,3-dimethylcyclohexene would show characteristic singlet peaks for the methoxy groups (δ 3.2–3.4 ppm) and splitting patterns for the cyclohexene protons (δ 5.4–5.8 ppm for vinyl hydrogens) .

Data Tables

Table 1: Structural and Physical Properties of Selected Cyclohexene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-(Dimethoxymethyl)-1,3-dimethylcyclohexene | 7560-65-8 | C₉H₁₆O₂ | 156.22 | 1,3-dimethyl; 4-dimethoxymethyl |

| 4-(Diethoxymethyl)cyclohexene | 6314-88-1 | C₁₁H₂₀O₂ | 184.27 | 4-diethoxymethyl |

| 4-tert-Butylcyclohexene | 2228-98-0 | C₁₀H₁₈ | 138.25 | 4-tert-butyl |

| 1,3-Dimethylcyclohexene | N/A | C₈H₁₂ | 108.18 | 1,3-dimethyl |

Notes and Limitations

- The exact biological and catalytic properties of 4-(dimethoxymethyl)-1,3-dimethylcyclohexene require further experimental validation, as current insights are extrapolated from structurally related compounds .

- Synthetic methodologies for this compound are underdeveloped compared to simpler cyclohexene derivatives, necessitating optimization of multi-component reactions .

References – Structural and synthetic data. – Enzyme inhibition studies. – Thermodynamic stability of isomers. – Applications of tert-butyl-substituted cyclohexenes.

Biological Activity

Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- (C11H20O2), is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, chemical reactivity, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a cyclohexene ring with dimethoxy and methyl substituents. Its molecular formula is C11H20O2, with a molecular weight of approximately 200.28 g/mol. The presence of methoxy groups contributes to its unique chemical reactivity, allowing it to participate in various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H20O2 |

| Molecular Weight | 200.28 g/mol |

| Chemical Structure | Cyclohexene with dimethoxy groups |

Anti-Cancer Properties

Recent studies have indicated that derivatives of cyclohexene compounds exhibit significant anti-cancer activity. For instance, zeylenone, a natural polyoxygenated cyclohexene, has shown promising results against glioblastoma (GBM) through various mechanisms such as cell cycle arrest and apoptosis induction. The compound CA, a derivative of zeylenone, demonstrated an IC50 value lower than that of standard treatments in GBM cells .

Mechanisms of Action:

- Cell Cycle Arrest: CA treatment induced G0/G1 phase arrest in GBM cells.

- Apoptosis Induction: CA interfered with the EZH2 pathway, leading to down-regulation of cyclin-dependent kinase inhibitors.

- In Vivo Efficacy: In orthotopic nude mouse models, CA significantly inhibited tumor growth.

Chemical Reactivity

The reactivity of cyclohexene derivatives can be attributed to their structural features. The dimethoxy groups enhance the electrophilic nature of the compound, making it suitable for various chemical transformations. This property is crucial for developing new therapeutic agents and understanding their biological interactions.

Case Studies

Case Study 1: Antitumor Activity Assessment

A study assessed the antitumor activity of a related compound (IMB-1406) against several cancer cell lines. Results indicated that IMB-1406 had an IC50 range between 6.92 μM and 8.99 μM across different cell lines, showcasing its potential as a therapeutic agent .

Table: In Vitro Antitumor Activity of IMB-1406

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

Case Study 2: Mechanistic Insights

Mechanistic studies revealed that IMB-1406 induces apoptosis in HepG2 cells by arresting the cell cycle at the S phase and altering mitochondrial membrane potential . This suggests that cyclohexene derivatives may have multifaceted roles in cancer therapy.

Q & A

Q. What are the standard synthetic routes for preparing Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl-?

The compound is typically synthesized via acid-catalyzed cyclization or substitution reactions involving cyclohexene derivatives. For example, dimethoxymethyl groups can be introduced through nucleophilic substitution using methoxymethyl halides in the presence of Lewis acids like AlCl₃. Reaction optimization often involves monitoring by TLC and GC-MS to track intermediate formation . Post-synthesis purification employs fractional distillation or column chromatography, with purity verified via NMR and mass spectrometry .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

¹H and ¹³C NMR are critical for structural elucidation. The dimethoxymethyl group (-CH(OCH₃)₂) shows characteristic singlet peaks at ~3.3 ppm (methoxy protons) and ~95 ppm (quaternary carbon). Vicinal coupling in the cyclohexene ring (J = 8–10 Hz) helps assign substituent positions. Nuclear Overhauser Effect (NOE) experiments can resolve spatial proximity of methyl groups at positions 1 and 3 .

Q. What analytical techniques are essential for assessing the purity of this compound?

Gas chromatography (GC) with flame ionization detection (FID) is standard for purity analysis, with retention indices compared to known standards. High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy). Polarimetry may be employed if stereoisomers are present, though this compound lacks chiral centers .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies between NMR and MS data often arise from impurities or tautomeric forms. Cross-validation using 2D NMR techniques (e.g., COSY, HSQC) clarifies connectivity. For mass spectral anomalies, isotopic labeling or collision-induced dissociation (CID) experiments identify fragmentation pathways. Computational tools like DFT simulations predict NMR shifts and compare them to experimental data .

Q. What strategies optimize catalytic conditions for functionalizing the dimethoxymethyl group?

Transition-metal catalysts (e.g., Pd/C, Ru complexes) enable selective oxidation or reduction of the dimethoxymethyl moiety. For example, hydrogenolysis with Pd/C in ethanol removes methoxy groups, yielding a primary alcohol. Solvent effects are critical: polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while non-polar solvents favor steric control . Reaction progress is monitored via in-situ IR spectroscopy for carbonyl or hydroxyl group formation.

Q. How does steric hindrance from the 1,3-dimethyl groups influence reaction kinetics?

The 1,3-dimethyl substituents create a crowded cyclohexene ring, slowing electrophilic additions (e.g., bromination) due to reduced accessibility to the double bond. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal rate constants 2–3 orders of magnitude lower than unsubstituted cyclohexene. Molecular dynamics simulations further show that bulky substituents stabilize chair conformations, disfavoring boat transitions required for some reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.